Acid-PEG5-mono-methyl ester

PROTAC Synthesis Bioconjugation Orthogonal Chemistry

Acid-PEG5-mono-methyl ester (CAS 1309460-30-7) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal carboxylic acid (-COOH) and a mono-methyl ester (-COOCH₃) group, separated by a five-unit PEG spacer. It is primarily utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and for other bioconjugation applications where stepwise, orthogonal functionalization is required.

Molecular Formula C15H28O9
Molecular Weight 352.38 g/mol
Cat. No. B605143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG5-mono-methyl ester
SynonymsAcid-PEG5-mono-methyl ester
Molecular FormulaC15H28O9
Molecular Weight352.38 g/mol
Structural Identifiers
InChIInChI=1S/C15H28O9/c1-19-15(18)3-5-21-7-9-23-11-13-24-12-10-22-8-6-20-4-2-14(16)17/h2-13H2,1H3,(H,16,17)
InChIKeyLSGMOHWEFFVQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acid-PEG5-mono-methyl ester: A Heterobifunctional PEG Linker for Orthogonal Bioconjugation and PROTAC Synthesis


Acid-PEG5-mono-methyl ester (CAS 1309460-30-7) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal carboxylic acid (-COOH) and a mono-methyl ester (-COOCH₃) group, separated by a five-unit PEG spacer . It is primarily utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and for other bioconjugation applications where stepwise, orthogonal functionalization is required . The presence of two chemically distinct functional groups allows for controlled, sequential conjugation of different molecular entities, providing greater synthetic versatility compared to simpler, monofunctional PEG reagents .

Why Generic Substitution of Acid-PEG5-mono-methyl ester with m-PEG5-COOH Fails in Controlled Bioconjugation


A generic substitution of Acid-PEG5-mono-methyl ester with a close analog like m-PEG5-COOH (CAS 81836-43-3) is not feasible for applications requiring sequential, orthogonal conjugation. m-PEG5-COOH features a chemically inert methoxy (-OCH₃) terminus that cannot be further modified, effectively halting the conjugation sequence at that end . In contrast, the methyl ester terminus of Acid-PEG5-mono-methyl ester serves as a protected carboxylic acid, which can be selectively deprotected under mild basic conditions to reveal a new reactive site for a second, distinct conjugation step . This functional divergence creates a critical 'branch point' in synthetic design, where Acid-PEG5-mono-methyl ester enables multi-step assembly of complex constructs, while m-PEG5-COOH acts solely as a terminal capping or solubilizing agent. The quantitative evidence in the following sections details the specific chemical properties that underpin this essential difference.

Quantitative Differentiation Guide: Acid-PEG5-mono-methyl ester vs. m-PEG5-COOH


Evidence Item 1: Functional Group Orthogonality for Stepwise Conjugation

The primary differentiation between Acid-PEG5-mono-methyl ester and its closest analog, m-PEG5-COOH, lies in the orthogonal reactivity of their terminal groups. Acid-PEG5-mono-methyl ester possesses a methyl ester that can be selectively hydrolyzed under basic conditions, allowing for a controlled, two-step conjugation strategy. In contrast, m-PEG5-COOH features a terminal methoxy group, which is chemically inert and does not permit further modification, making it suitable only for single-step reactions or as a terminal cap. This difference is crucial for constructing PROTACs with controlled linker orientation or for multi-modality bioconjugates .

PROTAC Synthesis Bioconjugation Orthogonal Chemistry

Evidence Item 2: Purity Profile of Commercially Available Material

When sourcing for sensitive applications like PROTAC synthesis, the purity of the linker can impact the overall yield and purity of the final degrader molecule. Acid-PEG5-mono-methyl ester is commercially available at a purity of ≥98% from multiple vendors . This is comparable to, and in some cases, exceeds the typical purity specifications for m-PEG5-COOH, which is often offered at ≥95% purity . The higher available purity specification for the target compound reduces the burden of additional purification steps during synthesis.

PROTAC Linker Bioconjugation Analytical Chemistry

Evidence Item 3: Comparative Predicted pKa of the Carboxylic Acid Group

The pKa of a compound's carboxylic acid group is a key determinant of its reactivity and ionization state under physiological or reaction conditions. Acid-PEG5-mono-methyl ester has a predicted pKa of 4.28 ± 0.10, a value virtually identical to that of its analog m-PEG5-COOH . This quantitative comparison confirms that the presence of the methyl ester on the opposite terminus does not alter the fundamental reactivity of the free carboxylic acid. Scientists can therefore adopt established conjugation protocols for this class of PEG-acids without needing to re-optimize pH or activation conditions.

PROTAC Linker Bioconjugation Physicochemical Properties

Evidence Item 4: Comparative Physical Properties for Handling and Formulation

Physical properties such as molecular weight and density are important for stoichiometric calculations, formulation development, and analytical method design. Acid-PEG5-mono-methyl ester has a molecular weight of 352.38 g/mol and a predicted density of 1.151 ± 0.06 g/cm³ . This is compared to the smaller analog m-PEG5-COOH, which has a molecular weight of 280.31 g/mol and a predicted density of 1.107 ± 0.06 g/cm³ . The higher molecular weight and density of Acid-PEG5-mono-methyl ester are consistent with its more complex structure, which includes an additional carbon atom and two additional oxygen atoms in the methyl ester group.

PROTAC Linker Bioconjugation Drug Formulation

Targeted Application Scenarios for Acid-PEG5-mono-methyl ester Based on Verified Differentiation


Scenario 1: Synthesis of Complex PROTACs Requiring Sequential, Orthogonal Conjugation

In the design of novel PROTACs, researchers often require a linker that can be attached to the target protein ligand and the E3 ligase ligand in a controlled, sequential manner. Acid-PEG5-mono-methyl ester is ideally suited for this purpose. Its free carboxylic acid can first be activated and conjugated to an amine-containing ligand. The terminal methyl ester then remains intact as a protected group, allowing for purification of the intermediate. Subsequently, the methyl ester can be selectively deprotected to reveal a second carboxylic acid, which is then used to attach the second ligand. This orthogonal strategy, enabled by the compound's unique functional group profile, is not possible with simple m-PEG-COOH analogs and leads to higher purity and yield of the final heterobifunctional PROTAC molecule .

Scenario 2: Construction of Heterobifunctional Bioconjugates with Controlled Stoichiometry

For applications like antibody-drug conjugates (ADCs) or targeted imaging probes, it is critical to control the number and orientation of payloads attached to a biomolecule. Acid-PEG5-mono-methyl ester can be used as a key intermediate to synthesize well-defined, heterobifunctional PEG linkers. By first reacting the carboxylic acid with one molecule of interest (e.g., a cytotoxic drug) and then, after methyl ester hydrolysis, reacting the newly formed acid with a second, different molecule (e.g., a fluorophore or a different targeting ligand), a precise 1:1:1 conjugate can be assembled. This level of control is difficult to achieve with homobifunctional linkers or monofunctional PEGs, and it directly addresses the need for homogeneous, well-characterized biotherapeutics .

Scenario 3: Surface Functionalization and PEGylation of Nanoparticles

In the development of PEGylated nanoparticles for drug delivery, the ability to present two different functional groups on the surface is highly desirable. For instance, one group could be used to anchor the PEG chain to the nanoparticle core, while the other could be used to attach a targeting ligand. Acid-PEG5-mono-methyl ester can be coupled to an amine-modified nanoparticle surface via its carboxylic acid. Following this surface PEGylation, the methyl ester can be hydrolyzed, exposing a new carboxylic acid that can be used to conjugate a targeting moiety, such as an antibody or a peptide. This stepwise functionalization strategy ensures that all surface-bound PEG chains are uniformly oriented and capable of binding a targeting ligand, improving the nanoparticle's targeting efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acid-PEG5-mono-methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.